5-Bromo-2-isopropylamino-nicotinic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-2-(propan-2-ylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-8(2)16-11-10(6-9(14)7-15-11)12(17)18-13(3,4)5/h6-8H,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBXVNYTFVQBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-2-isopropylamino-nicotinic acid tert-butyl ester generally follows these key steps:
- Starting Material Selection: Typically, a 5-bromo-substituted nicotinic acid derivative or a 5-bromo-2-substituted pyridine is used as the precursor.
- Amino Group Introduction: The 2-position amino substituent (isopropylamino) is introduced via nucleophilic substitution or reductive amination on the corresponding 2-halogenated or 2-nitro derivative.
- Esterification: The carboxylic acid group is protected as a tert-butyl ester to improve stability and facilitate purification.
- Purification: Crystallization and chromatographic techniques are used to isolate the pure compound.
Detailed Preparation Steps
Although direct literature specifically on this compound is limited, closely related compounds and intermediates provide insight into the preparation methods:
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| 1 | Bromination | Introduction of bromine at the 5-position of nicotinic acid or pyridine ring, often using N-bromosuccinimide (NBS) or similar reagents. |
| 2 | Amination | Substitution at the 2-position with isopropylamine, often via nucleophilic aromatic substitution or reductive amination of a 2-halogenated precursor. |
| 3 | Esterification | Conversion of carboxylic acid to tert-butyl ester using tert-butanol and acid catalysts or via tert-butyl chloroformate with base. |
| 4 | Purification | Crystallization from solvents such as isopropyl ether and n-heptane; filtration and drying to obtain high purity product. |
Example from Patent Literature (Related Compound)
A patent (CN105461690A) describes a preparation method for a high-purity tert-butyl carbamate derivative involving:
- Dissolution of the starting carbamate in an organic solvent.
- Addition of sodium hydride under nitrogen protection at low temperature (-10 to 5 °C).
- Dropwise addition of a sulfonyl chloride reagent.
- Stirring for 1-3 hours, followed by filtration.
- pH adjustment to slightly acidic, cooling, crystallization, and filtration.
- Washing with isopropyl ether and n-heptane mixture and drying to obtain a high-purity tert-butyl carbamate product.
This method highlights the importance of low-temperature control, inert atmosphere, and careful pH adjustment in the preparation of tert-butyl-protected nicotinic acid derivatives.
Related Synthetic Routes from Literature
A recent review on pyridine-containing HIV-1 integrase inhibitors outlines multi-step syntheses involving:
- Lithiation of 5-bromo-2-substituted pyridines.
- Subsequent reactions to introduce amino groups.
- Esterification and protection steps including tert-butylation.
- Use of Suzuki–Miyaura cross-coupling to assemble complex structures.
- Final hydrolysis and purification steps to yield tert-butyl esters of nicotinic acid derivatives.
This approach suggests that organometallic coupling and selective functional group transformations are viable for preparing complex nicotinic acid tert-butyl esters.
Data Table: Typical Reaction Conditions and Yields for Related Compounds
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS or Br2, solvent (e.g., acetic acid) | 0–25 | 1–3 | 70–85 | Controlled addition to avoid overbromination |
| Amination | Isopropylamine, solvent (e.g., ethanol) | 50–80 | 4–12 | 60–75 | May require base or catalyst |
| Esterification | tert-Butanol + acid catalyst or tert-butyl chloroformate + base | 0–25 | 2–6 | 80–90 | Protects carboxyl group for stability |
| Purification | Crystallization in isopropyl ether/n-heptane | Ambient | 12–24 | — | Essential for high purity |
Research Findings and Considerations
- Purity and Yield: The use of tert-butyl ester protection enhances the stability of the nicotinic acid derivative and facilitates purification, leading to high purity and yield.
- Temperature Control: Low-temperature conditions during sensitive steps (e.g., sodium hydride addition) prevent side reactions and degradation.
- Solvent Choice: Organic solvents such as tetrahydrofuran (THF), isopropyl ether, and n-heptane are preferred for reaction and crystallization steps to optimize solubility and crystallization behavior.
- Safety and Scalability: The described methods employ common reagents and conditions suitable for industrial scale-up with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropylamino-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinic acid derivatives, while substitution reactions can produce a variety of substituted nicotinic acid esters .
Scientific Research Applications
Medicinal Chemistry
1. Therapeutic Potential
The compound has been explored for its potential as an anti-inflammatory agent. It acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is significant in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Inhibitors of this pathway can modulate cytokine production and have been linked to reduced inflammation .
2. Anticancer Research
Research indicates that derivatives of nicotinic acid, including 5-bromo-2-isopropylamino-nicotinic acid tert-butyl ester, may possess anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to the development of new chemotherapeutic agents. Its efficacy in inhibiting cancer cell proliferation is currently under investigation .
Agricultural Applications
1. Pesticide Development
The compound's nicotinic acid moiety suggests potential applications in developing novel pesticides. Compounds with similar structures have shown effectiveness in targeting insect nicotinic acetylcholine receptors, which could lead to the creation of more selective and less toxic agricultural chemicals .
2. Plant Growth Regulation
Some studies suggest that nicotinic acid derivatives can influence plant growth and development. They may enhance stress resistance in plants or promote root development, making them candidates for use as growth regulators in agriculture .
Materials Science
1. Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing .
2. Nanomaterials
The compound's unique chemical properties make it a candidate for synthesizing nanomaterials with specific functionalities. Its incorporation into nanostructured materials could lead to advancements in fields such as drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylamino-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The isopropylamino group may facilitate binding to certain enzymes or receptors, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Structural Analogs
Research Implications
- Synthetic Applications : The tert-butyl ester in the target compound may offer advantages in stepwise synthesis (e.g., deprotection under mild acidic conditions ).
- Thermal Behavior : Activation energies for tert-butyl ester decomposition (~116–125 kJ/mol ) suggest moderate thermal stability, aligning with trends in polymer studies.
- Safety Protocols : Handling guidelines for tert-butyl esters (e.g., avoiding inhalation ) should be rigorously followed.
Biological Activity
5-Bromo-2-isopropylamino-nicotinic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and presenting findings in a structured format.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 299.17 g/mol
The presence of the bromine atom and isopropylamino group suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Pharmacological Effects
- Nicotinic Receptor Modulation :
-
Antimicrobial Activity :
- Preliminary investigations suggest that similar compounds have demonstrated antimicrobial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against MRSA .
- Antioxidant Properties :
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | MRSA |
| Other Derivative A | 1.95 | Staphylococcus epidermidis |
| Other Derivative B | 7.81 | Staphylococcus aureus |
Neuropharmacological Studies
Research has also focused on the neuropharmacological effects of similar compounds on cognitive functions and neuroprotection. For instance, studies involving animal models have shown that certain nicotinic acid derivatives can enhance learning and memory through modulation of nAChRs.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, particularly nAChRs. These studies suggest that the compound has a favorable binding profile, which could correlate with its observed biological activities.
Q & A
Basic: What are the optimal synthetic conditions for preparing 5-Bromo-2-isopropylamino-nicotinic acid tert-butyl ester, and how can purity be maximized?
Methodological Answer:
Synthesis requires careful optimization of solvent, temperature, and catalyst selection. For brominated nicotinic acid derivatives, polar aprotic solvents (e.g., DMF or THF) are typically used to enhance nucleophilic substitution at the bromine site. Reaction temperatures between 60–80°C are common for tert-butyl ester formation, as higher temperatures may degrade the ester group . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product from unreacted starting materials or byproducts .
Key Variables to Test:
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?
Methodological Answer:
- NMR (¹H/¹³C): Focus on resolving peaks for the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~27–30 ppm for ¹³C) and bromine-induced deshielding in the pyridine ring .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy: Look for ester C=O stretches (~1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Data Conflict Resolution:
If NMR signals overlap (e.g., isopropylamino vs. tert-butyl protons), use 2D techniques (COSY, HSQC) or compare with PubChem data for analogous compounds . For ambiguous mass fragments, cross-validate with isotopic distribution simulations .
Advanced: How can computational models predict the reactivity of the bromine substituent in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the bromine atom to predict sites susceptible to nucleophilic attack. Solvent effects (e.g., polarizable continuum models) should be included to simulate reaction environments. Compare activation energies for potential pathways (e.g., SNAr vs. radical mechanisms) to guide experimental design .
Validation:
Benchmark computational results against experimental kinetic data (e.g., rate constants for bromide displacement in similar nicotinic acid derivatives) .
Advanced: What experimental strategies mitigate degradation of the tert-butyl ester group during storage or reactions?
Methodological Answer:
- Storage: Use anhydrous conditions (desiccants) and low temperatures (−20°C) to prevent hydrolysis. Monitor stability via periodic HPLC analysis .
- Reaction Design: Avoid protic solvents (e.g., water, alcohols) and strong acids/bases. If acidic conditions are unavoidable, employ protective groups for the ester .
- Degradation Pathways: Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid) and adjust storage pH to neutral .
Advanced: How should researchers design biological activity assays to evaluate enzyme inhibition by this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with known binding to nicotinic acid scaffolds (e.g., kinases, dehydrogenases) .
- Assay Controls: Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). Test concentration ranges (1 nM–100 μM) to determine IC₅₀.
- Replicates: Use triplicate measurements to account for variability. Pre-incubate the compound with the enzyme to assess time-dependent inhibition .
Data Interpretation:
Compare dose-response curves with computational docking results (e.g., AutoDock Vina) to correlate activity with binding affinity .
Basic: What purification techniques are effective for isolating this compound from byproducts like unreacted isopropylamine?
Methodological Answer:
- Liquid-Liquid Extraction: Use dichloromethane/water partitioning to separate the hydrophobic tert-butyl ester from polar amines .
- Chromatography: Flash chromatography with a gradient elution (e.g., 5–30% ethyl acetate in hexane) resolves the product from smaller impurities. Monitor fractions via TLC (UV visualization) .
Yield Optimization:
Adjust the column loading concentration (<5% w/v silica) to prevent band broadening and tailing .
Advanced: How can researchers reconcile contradictory data in regioselective bromination studies of similar nicotinic acid derivatives?
Methodological Answer:
- Mechanistic Probes: Use isotopic labeling (e.g., ²H or ¹⁵N) to track bromine incorporation sites. Compare results with DFT-predicted transition states .
- Side-Reaction Analysis: Characterize byproducts (e.g., di-brominated species) via LC-MS and adjust stoichiometry (Br₂ or NBS equivalents) to favor mono-substitution .
Case Study:
If bromination at the 5-position is inconsistent, evaluate the influence of steric hindrance from the isopropylamino group using molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
